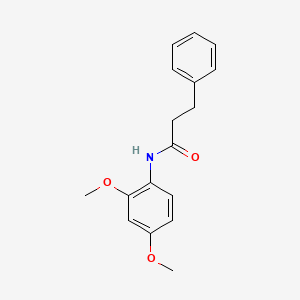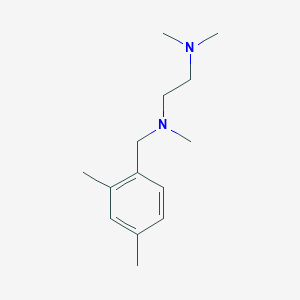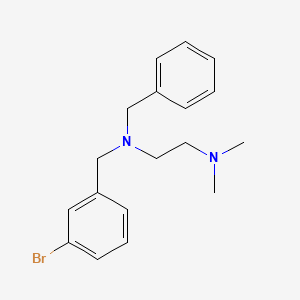
N-benzyl-N-(3-bromobenzyl)-N',N'-dimethyl-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(3-bromobenzyl)-N',N'-dimethyl-1,2-ethanediamine, also known as BBD, is a chemical compound that has been studied for its potential applications in scientific research. BBD is a diamine that contains both a benzyl and a bromobenzyl group, making it a unique and potentially useful compound for various applications.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-N-(3-bromobenzyl)-N',N'-dimethyl-1,2-ethanediamine is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation in certain cancer cell lines, the induction of apoptosis (programmed cell death), and the promotion of neurite outgrowth in neuronal cells. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-benzyl-N-(3-bromobenzyl)-N',N'-dimethyl-1,2-ethanediamine is its unique chemical structure, which may make it useful for studying certain cellular processes and pathways. However, this compound is a relatively new compound, and its effects and potential applications are still being studied. Additionally, this compound may have limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-benzyl-N-(3-bromobenzyl)-N',N'-dimethyl-1,2-ethanediamine. Some possible areas of study include:
- Further investigation of this compound's potential as a neuroprotective agent, including its effects on various neurodegenerative diseases.
- Exploration of this compound's potential as a treatment for certain types of cancer, including its effects on cancer cell proliferation and apoptosis.
- Investigation of this compound's effects on other cellular processes and pathways, including its potential interactions with other enzymes and proteins.
- Development of new synthesis methods for this compound that may improve its solubility and stability, and make it more suitable for use in certain experiments.
Métodos De Síntesis
N-benzyl-N-(3-bromobenzyl)-N',N'-dimethyl-1,2-ethanediamine can be synthesized through a multi-step process that involves the reaction of benzylamine with 3-bromobenzyl chloride, followed by the addition of N,N-dimethyl-1,2-ethanediamine. The resulting product is then purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-benzyl-N-(3-bromobenzyl)-N',N'-dimethyl-1,2-ethanediamine has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and neuroscience. This compound has been shown to have potential as a neuroprotective agent, as well as a potential treatment for certain types of cancer.
Propiedades
IUPAC Name |
N'-benzyl-N'-[(3-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2/c1-20(2)11-12-21(14-16-7-4-3-5-8-16)15-17-9-6-10-18(19)13-17/h3-10,13H,11-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRIMYYSVCYJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



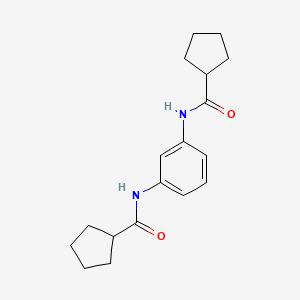

![6-methyl-2-[(pyridin-3-ylmethyl)thio]-4-(2-thienyl)nicotinonitrile](/img/structure/B5815180.png)
![4-[5-methyl-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5815182.png)
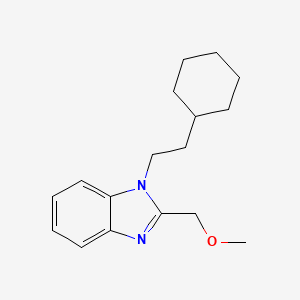
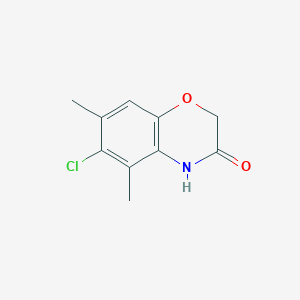
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5815189.png)
